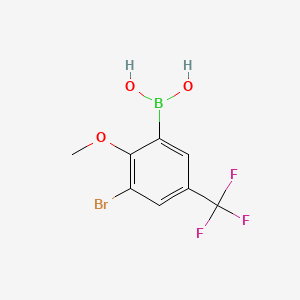
(3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid: is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound features a boronic acid group attached to a phenyl ring substituted with bromine, methoxy, and trifluoromethyl groups. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-bromo-2-methoxy-5-(trifluoromethyl)benzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in other reactions, including oxidation, reduction, and substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reaction type. For example, the Suzuki-Miyaura reaction typically yields biaryl compounds, while oxidation and reduction reactions produce various oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, (3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid is extensively used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its ability to form carbon-carbon bonds makes it a crucial reagent in the construction of complex molecular architectures .
Biology and Medicine: The compound’s derivatives have shown potential in biological and medicinal chemistry. They are investigated for their biological activities, including enzyme inhibition and receptor binding. These properties make them valuable in drug discovery and development.
Industry: In the industrial sector, this boronic acid is used in the production of polymers, electronic materials, and specialty chemicals. Its role in the synthesis of advanced materials contributes to the development of new technologies and products.
Mécanisme D'action
The mechanism of action of (3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid in the Suzuki-Miyaura reaction involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
- 3-(Trifluoromethyl)phenylboronic acid
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
Comparison: Compared to similar compounds, (3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid offers unique reactivity due to the presence of both electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) groups. This combination enhances its versatility in various chemical reactions, making it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C8H7BBrF3O3 |
|---|---|
Poids moléculaire |
298.85 g/mol |
Nom IUPAC |
[3-bromo-2-methoxy-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H7BBrF3O3/c1-16-7-5(9(14)15)2-4(3-6(7)10)8(11,12)13/h2-3,14-15H,1H3 |
Clé InChI |
XBKHZQGVMWOILQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1OC)Br)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




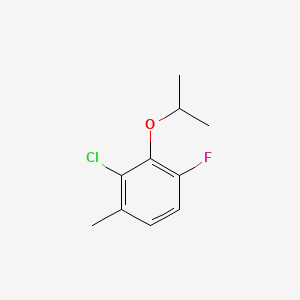
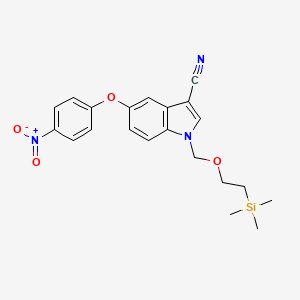
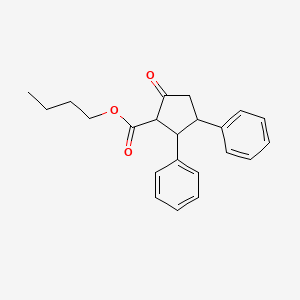
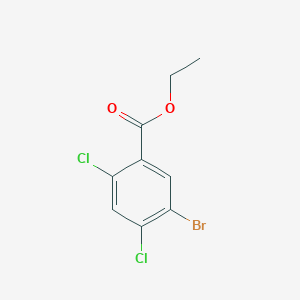
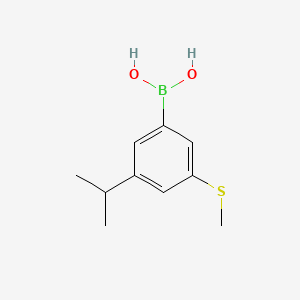

![(5'R,8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[A]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2H)-one](/img/structure/B14023263.png)
![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14023270.png)
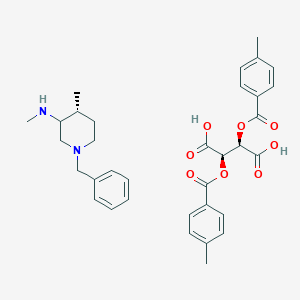
![Dimethyl (2Z,3Z)-2,3-bis(benzo[1,3]dioxol-5-ylmethylidene)butanedioate](/img/structure/B14023277.png)
![Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14023278.png)
![Methyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14023288.png)
